molecular formula C22H26N4O3 B11660943 2-(3-heptyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone

2-(3-heptyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone

Cat. No.: B11660943
M. Wt: 394.5 g/mol
InChI Key: RZQAEMUUEVTBEY-UHFFFAOYSA-N
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Description

2-(3-HEPTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-NITROPHENYL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-HEPTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides in the presence of a base.

    Attachment of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

    Final Coupling Reaction: The final coupling reaction involves the condensation of the benzodiazole derivative with a suitable aryl ketone under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the heptyl group or the benzodiazole ring.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzodiazole ring or the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halides, sulfonates, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the heptyl group or the benzodiazole ring.

    Reduction: Amino derivatives of the nitrophenyl moiety.

    Substitution: Various substituted benzodiazole and nitrophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic systems for various organic transformations.

    Material Science:

Biology

    Drug Discovery: The compound may be investigated for its potential as a therapeutic agent due to its benzodiazole core, which is known for various biological activities.

    Biochemical Probes: Potential use as a probe in biochemical studies to investigate specific molecular interactions.

Medicine

    Diagnostics: Potential use in diagnostic assays due to its unique structural features.

Industry

    Chemical Industry:

    Pharmaceutical Industry: Potential use in the development of new pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-(3-HEPTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-NITROPHENYL)ETHAN-1-ONE would depend on its specific biological target. Generally, benzodiazole derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets. The compound may modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one
  • 2-(3-Heptyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one
  • 2-(2-Imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-(4-nitrophenyl)ethan-1-one

Uniqueness

The uniqueness of 2-(3-HEPTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-NITROPHENYL)ETHAN-1-ONE lies in its specific structural features, such as the heptyl group and the nitrophenyl moiety. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

2-(3-heptyl-2-iminobenzimidazol-1-yl)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C22H26N4O3/c1-2-3-4-5-8-15-24-19-9-6-7-10-20(19)25(22(24)23)16-21(27)17-11-13-18(14-12-17)26(28)29/h6-7,9-14,23H,2-5,8,15-16H2,1H3

InChI Key

RZQAEMUUEVTBEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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